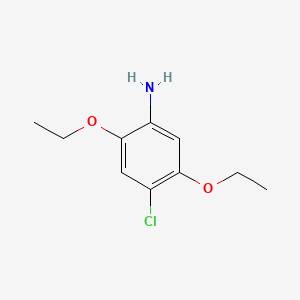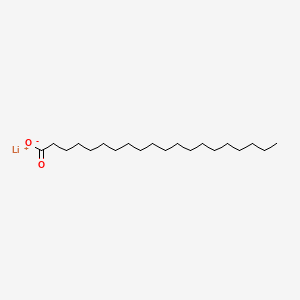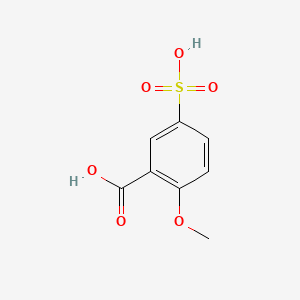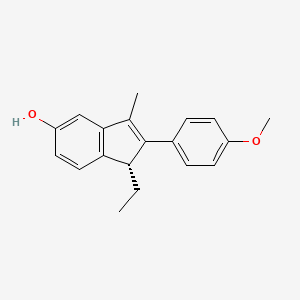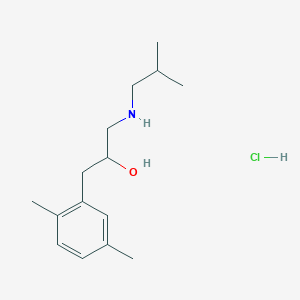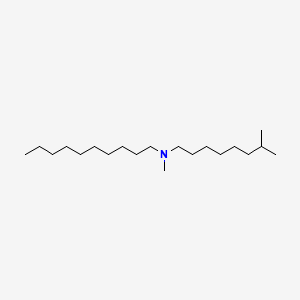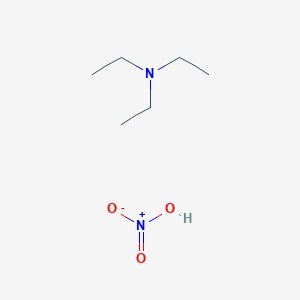
Triethylamine nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylammonium nitrate is a protic ionic liquid that has garnered attention due to its unique properties and applications. It is composed of triethylamine and nitric acid, forming a salt with the chemical formula C6H16N2O3. This compound is known for its high solubility in water, low volatility, and ability to act as a catalyst in various organic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethylammonium nitrate can be synthesized through the neutralization reaction between triethylamine and nitric acid. The reaction is typically carried out under controlled conditions to ensure complete neutralization and to avoid any side reactions. The general reaction is as follows:
(C2H5)3N+HNO3→(C2H5)3NHNO3
This reaction is exothermic and should be performed with proper cooling to manage the heat generated .
Industrial Production Methods: In an industrial setting, the production of triethylammonium nitrate involves the careful addition of nitric acid to triethylamine in a reactor equipped with cooling systems. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Triethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: It participates in nucleophilic substitution reactions, where the nitrate ion can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Triethylammonium nitrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which triethylammonium nitrate exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. In chemical reactions, it can act as both a proton donor and acceptor, facilitating various catalytic processes. Its ionic nature allows it to stabilize transition states and intermediates, enhancing reaction rates .
Comparación Con Compuestos Similares
Tetraethylammonium nitrate: Similar in structure but with four ethyl groups attached to the nitrogen atom.
Tetrabutylammonium nitrate: Contains butyl groups instead of ethyl groups, leading to different solubility and reactivity properties.
Uniqueness: Triethylammonium nitrate is unique due to its balance of hydrophilicity and hydrophobicity, making it an effective solvent and catalyst in various reactions. Its ability to form stable ionic liquids at room temperature also sets it apart from other similar compounds .
Propiedades
Número CAS |
27096-31-7 |
|---|---|
Fórmula molecular |
C6H16N2O3 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;nitric acid |
InChI |
InChI=1S/C6H15N.HNO3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H,2,3,4) |
Clave InChI |
XRDNFNGIKTYHAN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


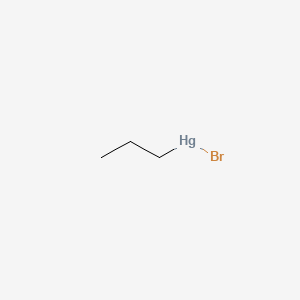
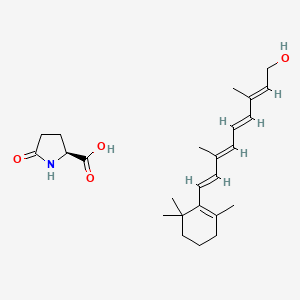
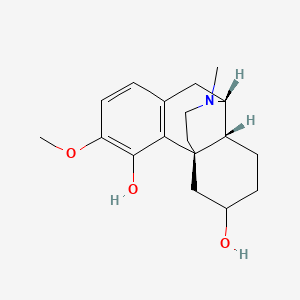

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
